4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester is an organic compound that features a piperidine ring substituted with a vinyl-phenoxy group and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of 4-vinylphenol with piperidine-1-carboxylic acid tert-butyl ester. The reaction is usually carried out under basic conditions, often using a base such as potassium carbonate or sodium hydride to deprotonate the phenol, facilitating its nucleophilic attack on the piperidine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with a palladium catalyst for hydrogenation.
Substitution: Electrophiles like bromine or nitronium ions for aromatic substitution.
Major Products
Oxidation: Epoxides or diols.
Reduction: Ethyl-substituted derivatives.
Substitution: Brominated or nitrated phenoxy derivatives.
Scientific Research Applications
4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and advanced materials due to its vinyl group, which can undergo polymerization.
Mechanism of Action
The mechanism of action for 4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester largely depends on its application. In medicinal chemistry, it may interact with biological targets through its functional groups, potentially binding to enzymes or receptors. The vinyl group can participate in polymerization reactions, forming cross-linked networks in materials science applications.
Comparison with Similar Compounds
Similar Compounds
4-(4-Vinyl-phenoxy)-ethanol: Similar structure but with an ethanol group instead of a piperidine carboxylic acid tert-butyl ester.
4-(4-Vinyl-phenoxy)-acetic acid: Contains an acetic acid group instead of a piperidine carboxylic acid tert-butyl ester.
Uniqueness
4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the combination of its vinyl-phenoxy group and the piperidine carboxylic acid tert-butyl ester
Properties
IUPAC Name |
tert-butyl 4-(4-ethenylphenoxy)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-5-14-6-8-15(9-7-14)21-16-10-12-19(13-11-16)17(20)22-18(2,3)4/h5-9,16H,1,10-13H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNWHAWRYMDXIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671346 | |
Record name | tert-Butyl 4-(4-ethenylphenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146080-20-7 | |
Record name | tert-Butyl 4-(4-ethenylphenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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